molecular formula C12H10N2O2 B8523598 2-Amino-3-cyano-4-(4-methoxyphenyl)furan

2-Amino-3-cyano-4-(4-methoxyphenyl)furan

Cat. No. B8523598
M. Wt: 214.22 g/mol
InChI Key: AURBIHFQFBMZRL-UHFFFAOYSA-N
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Patent
US07427623B2

Procedure details

To a cooled solution of 2-hydroxy-4′-methoxyacetophenone (379 mg, 2.28 mmol) in DMF (0.75 ml) was added malononitrile (166 mg, 2.51 mmol) followed by diethylamine (0.1 ml, 0.97 mmol). The mixture was stirred at room temperature for 2 hours, and then poured into large amount of cold water. The precipitate was filtrated, washed with water, and dried under reduced pressure to give the intermediate of Example 1(A) (424 mg, 87%) as a brown solid. 1H NMR (400 MHz, CDCl3) ppm 3.83 (s, 3H), 4.73 (brs, 2H), 6.93 (m, 2H), 6.94 (s, 1H), 7.49 (m, 2H). LC/MS: m/z 215 (M+1)+.
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=O.[C:13](#[N:17])[CH2:14][C:15]#[N:16].C(NCC)C.O>CN(C=O)C>[NH2:17][C:13]1[O:1][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=2)[C:14]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
379 mg
Type
reactant
Smiles
OCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
166 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0.75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1OC=C(C1C#N)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 424 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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